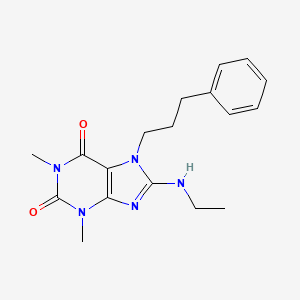
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is a solid substance .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can be represented by the SMILES stringCC1=CC=NC=C1NC(=O)C2=CC=CC=C2O . This indicates that the compound contains a benzamide group attached to a 4-methylpyridin-2-yl group via a nitrogen atom, and a hydroxy group attached to the benzamide ring . Physical And Chemical Properties Analysis
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a solid substance . Its molecular weight is 228.25 , and its molecular formula is C13H12N2O2 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds with similar structures have been evaluated for their antibacterial activity, which is often assessed by measuring the diameter of the inhibition zone around a disc containing the compound .
DNA Binding and Cleavage
Similar compounds have been studied for their ability to bind to DNA and induce DNA cleavage, which is a significant area of research in the development of new therapeutic agents .
Molecular Dynamics Simulations
The compound’s structure could be useful in molecular dynamics simulations to understand its interaction with biological molecules .
Anti-tubercular Agents
Derivatives of similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . The safety information for 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide specifically is not available in the current literature.
Propiedades
IUPAC Name |
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-6-7-14-12(8-9)15-13(17)10-4-2-3-5-11(10)16/h2-8,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQQSCRZNWNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2974724.png)



![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)





![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)

